
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
The compound contains a sulfonyl group, which is a feature of sulfonamides. Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth .
Mode of action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria .
Biochemical pathways
By inhibiting the synthesis of folic acid, sulfonamides prevent the production of bacterial DNA, RNA, and proteins, thereby stopping bacterial growth .
Pharmacokinetics
The ADME properties of this compound would depend on various factors such as its solubility, stability, and molecular size. Generally, sulfonamides are well absorbed in the gastrointestinal tract and widely distributed in body tissues .
Result of action
The ultimate effect of sulfonamides is the inhibition of bacterial growth, making them effective antibacterial agents .
Biological Activity
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroquinoline core substituted with a propylsulfonyl group and a naphthamide moiety. The molecular formula is C20H24N2O4S, with a molecular weight of 388.5 g/mol. The structural representation can be summarized as follows:
- Molecular Formula: C20H24N2O4S
- IUPAC Name: this compound
Biological Activity Overview
Research indicates that compounds related to tetrahydroquinoline derivatives exhibit various biological activities, including anti-inflammatory and neuroprotective effects. The specific compound under review has shown promise in several areas:
1. Anti-inflammatory Properties
Studies have demonstrated that tetrahydroquinoline derivatives can act as inverse agonists for retinoic acid receptor-related orphan receptor γt (RORγt), which plays a crucial role in Th17-mediated autoimmune diseases. For instance, one study highlighted the efficacy of similar compounds in reducing psoriasis symptoms in murine models at lower doses compared to established treatments .
2. Neuroprotective Effects
Research on related tetrahydroquinoline compounds has indicated potential neuroprotective properties. These compounds have been evaluated for their ability to inhibit nitric oxide synthase (nNOS), which is involved in neurodegenerative processes. A notable finding was that certain analogs exhibited submicromolar activity against nNOS, suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of tetrahydroquinoline derivatives:
The mechanism by which this compound exerts its biological effects likely involves modulation of specific receptors associated with inflammatory pathways and neuronal signaling. Inhibition of RORγt may lead to decreased Th17 cell activity, thus reducing inflammation.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-14-29(27,28)25-13-5-8-19-16-21(11-12-22(19)25)24-23(26)20-10-9-17-6-3-4-7-18(17)15-20/h3-4,6-7,9-12,15-16H,2,5,8,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERWRPVORQWICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.